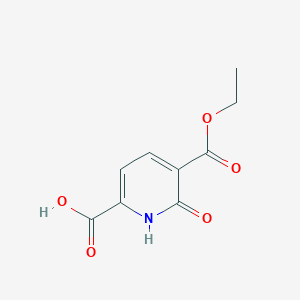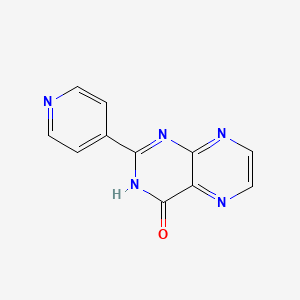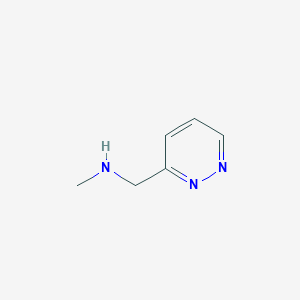
5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid: is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of an ethoxycarbonyl group at the 5-position, a keto group at the 6-position, and a carboxylic acid group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid serves as a versatile intermediate for the preparation of more complex molecules. It is used in the synthesis of various heterocyclic compounds and as a building block for pharmaceuticals.
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold for drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be used in the design of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: In the material science industry, the compound can be used in the synthesis of polymers and other advanced materials. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced stability or conductivity.
Mécanisme D'action
The mechanism of action of 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking its function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
5-Ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid: This compound has a similar structure but with a methylthio group instead of a keto group.
5-Ethoxycarbonyl-2-fluorophenylboronic acid: This compound contains a fluorophenyl group, making it distinct in terms of reactivity and applications.
Uniqueness: 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to the presence of both an ethoxycarbonyl group and a keto group on the pyridine ring. This combination of functional groups imparts specific chemical properties, such as the ability to undergo diverse chemical reactions and form stable complexes with various reagents. Its versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H9NO5 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
5-ethoxycarbonyl-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(14)5-3-4-6(8(12)13)10-7(5)11/h3-4H,2H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
NGGZIGZDKUTOOY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(NC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11817664.png)







![methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817704.png)




